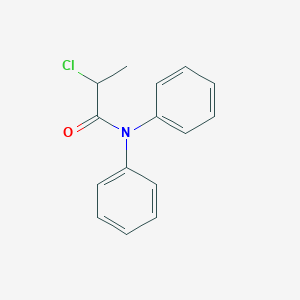

2-Chloro-N,N-diphenylpropanamide

Description

Significance of Alpha-Halogenated Amide Scaffolds in Organic Synthesis and Medicinal Chemistry

Alpha-halogenated amides are a class of organic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their importance stems from the reactive nature of the carbon-halogen bond at the alpha position to the carbonyl group, which makes them versatile building blocks for the construction of more complex molecules. This reactivity allows for a wide range of chemical transformations, including nucleophilic substitutions, eliminations, and radical reactions.

In organic synthesis, α-haloamides are valuable intermediates for the creation of new carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, they can undergo reactions with various nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups. nih.gov Furthermore, they are precursors for the synthesis of various cyclic compounds, including β-lactams, which are core structures in many antibiotic drugs. nih.gov The development of transition metal-catalyzed cross-coupling reactions has further broadened the utility of α-haloamides, enabling the formation of C-C bonds with a high degree of control and efficiency. nih.gov

The significance of α-halogenated amides extends into medicinal chemistry, where they serve as key structural motifs in a variety of biologically active compounds. The introduction of a halogen atom can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, binding affinity to biological targets, and membrane permeability. The ability to fine-tune these properties through the strategic placement of a halogen makes α-haloamides attractive scaffolds for drug design and development.

The reactivity of the α-carbon in these amides is a focal point of their chemical utility. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This inherent reactivity has been harnessed in numerous synthetic strategies to build molecular complexity.

Table 1: Key Transformations of Alpha-Halogenated Amides

| Reaction Type | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols, Thiols | α-Amino amides, α-Alkoxy amides, α-Thio amides | Introduction of diverse functional groups |

| Radical Cyclization | Radical initiators, Transition metals | Cyclic compounds (e.g., lactams) | Formation of important heterocyclic structures |

| Cross-Coupling Reactions | Organometallic reagents, Transition metal catalysts | α-Alkylated or α-Arylated amides | Stereocontrolled C-C bond formation |

| Elimination Reactions | Base | α,β-Unsaturated amides | Synthesis of conjugated systems |

Overview of Propanamide Derivatives in Contemporary Chemical Literature

Propanamide derivatives represent a broad and significant class of compounds within contemporary chemical literature, with applications spanning from materials science to pharmaceuticals. The propanamide backbone, a three-carbon chain with an amide functional group, serves as a versatile scaffold for the development of new molecules with tailored properties. The amide bond itself is a fundamental linkage in biochemistry, found in peptides and proteins, and its stability and conformational properties are of great interest to chemists. pulsus.com

In recent years, there has been a surge in research focused on the synthesis and biological evaluation of novel propanamide derivatives. These efforts have led to the discovery of compounds with a wide array of pharmacological activities. For example, certain propanamide-based compounds have been investigated as potential therapeutic agents. nih.gov The modular nature of propanamide synthesis allows for the systematic modification of different parts of the molecule, enabling structure-activity relationship (SAR) studies that are crucial for optimizing drug candidates.

The chemical literature details various synthetic methodologies for accessing propanamide derivatives, ranging from classical amide bond formation reactions to more modern catalytic approaches. pulsus.com These methods provide chemists with the tools to create vast libraries of compounds for high-throughput screening and biological testing. The exploration of propanamide derivatives continues to be a vibrant area of research, driven by the quest for new materials and medicines with improved efficacy and novel mechanisms of action.

Table 2: Examples of Biologically Active Propanamide Scaffolds

| Compound Class | Therapeutic Area | Mode of Action |

|---|---|---|

| Fentanyl and its analogues | Analgesia | μ-opioid receptor agonists |

| Sulfonamide-propanamide conjugates | Anti-inflammatory, Antimicrobial | Inhibition of enzymes like COX-2 and urease |

| Phenylpropanamide derivatives | Anticonvulsant | Modulation of ion channels or neurotransmitter systems |

Current Research Trajectories and Potential of 2-Chloro-N,N-diphenylpropanamide as a Research Chemical

2-Chloro-N,N-diphenylpropanamide is an α-halogenated propanamide derivative that is emerging as a compound of interest in advanced chemical research. Its structure combines the reactive α-chloro amide moiety with two phenyl groups attached to the nitrogen atom, which can influence its steric and electronic properties. While specific research on this particular compound is not as extensive as for some other propanamides, its structural features suggest several potential research trajectories.

One area of investigation is its use as a synthetic intermediate. The presence of the α-chloro group makes it a prime candidate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This could lead to the synthesis of novel N,N-diphenylpropanamide derivatives with potentially interesting chemical or biological properties. The diphenylamino group may also play a role in directing the stereochemical outcome of certain reactions, a topic worthy of further study.

Another potential research avenue is the exploration of its biological activity. The N,N-diphenyl moiety is a feature found in some biologically active compounds, and its combination with the propanamide scaffold could lead to new pharmacological profiles. Researchers may investigate its potential as an inhibitor of specific enzymes or as a modulator of protein-protein interactions.

Furthermore, the study of the solid-state properties of 2-Chloro-N,N-diphenylpropanamide, such as its crystal structure and polymorphism, could be of interest in the context of materials science and pharmaceutical development. Understanding how the molecule packs in the solid state can provide insights into its physical properties and stability.

While detailed research findings on 2-Chloro-N,N-diphenylpropanamide are still emerging, its structural relationship to other well-studied α-haloamides and propanamide derivatives suggests that it holds promise as a versatile research chemical with potential applications in organic synthesis, medicinal chemistry, and materials science.

Table 3: Potential Research Areas for 2-Chloro-N,N-diphenylpropanamide

| Research Area | Focus | Potential Outcome |

|---|---|---|

| Synthetic Chemistry | Use as a building block in nucleophilic substitution and cross-coupling reactions. | Development of novel N,N-diphenylpropanamide derivatives. |

| Medicinal Chemistry | Screening for biological activity against various targets. | Discovery of new lead compounds for drug development. |

| Materials Science | Investigation of solid-state properties and polymorphism. | Understanding of its physical properties for potential material applications. |

| Mechanistic Studies | Elucidation of reaction mechanisms involving the α-chloro amide moiety. | Deeper understanding of its chemical reactivity. |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-diphenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-12(16)15(18)17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNUNGKNWBDEHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro N,n Diphenylpropanamide and Designed Analogs

Established Synthetic Pathways for Chloro-Propanamide Core Structures

The fundamental structure of 2-Chloro-N,N-diphenylpropanamide is the chloro-propanamide core. Its synthesis is primarily achieved through well-established amidation reactions.

The most direct and widely employed method for synthesizing the 2-chloro-N,N-diphenylpropanamide core is the acylation of a secondary amine with a suitable acyl chloride. This reaction involves the nucleophilic attack of the nitrogen atom of diphenylamine (B1679370) on the electrophilic carbonyl carbon of 2-chloropropionyl chloride.

The general reaction scheme is as follows: CH₃CHClCOCl + (C₆H₅)₂NH → CH₃CHClCON(C₆H₅)₂ + HCl

This type of reaction is a standard method for forming amide bonds. For instance, a similar procedure is used to synthesize related N-substituted chloroacetamides, where chloroacetyl chloride is reacted with various aliphatic and aromatic amines. ijpsr.info In a comparable synthesis of 2-chloro-N-(p-tolyl)propanamide, α-chloropropionyl chloride was added to a biphasic suspension of p-toluidine (B81030) in toluene (B28343) and aqueous sodium hydroxide (B78521), yielding the desired amide. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion. Common bases include tertiary amines like triethylamine (B128534) or an aqueous base such as sodium hydroxide. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Reference |

| 2-Chloropropionyl chloride | Diphenylamine | Triethylamine/Toluene | 2-Chloro-N,N-diphenylpropanamide | researchgate.net |

| α-Chloropropionyl chloride | p-Toluidine | NaOH/Toluene | 2-Chloro-N-(p-tolyl)propanamide | nih.gov |

| Chloroacetyl chloride | Various Amines | Not specified | 2-Chloro-N-alkyl/aryl acetamides | ijpsr.info |

While the amidation reaction can proceed with a simple base, modern synthetic chemistry emphasizes the use of catalytic systems to improve reaction efficiency, selectivity, and sustainability. For the synthesis of amides, various catalysts can be employed.

In the context of preparing the precursor, 2-chloropropionyl chloride, catalysts such as pyridine, triethylamine, DMF, or DMSO can be used when starting from lactic acid and an acylating agent like thionyl chloride. google.com For the amidation step itself, while often just a stoichiometric amount of base is used, catalytic approaches are being developed for amide synthesis in general. For example, bifunctional catalysts like Au/DNA have been explored for amidation reactions, although for different substrates (alcohols and azides). rsc.org

More advanced catalytic systems are particularly crucial when aiming for specific, complex analogs. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds and could be adapted for the synthesis of substituted diphenylamines prior to their amidation. nih.gov These catalytic systems offer high efficiency and selectivity under mild conditions.

Targeted Synthesis of Substituted 2-Chloro-N,N-diphenylpropanamide Derivatives

Moving beyond the basic structure, significant research is dedicated to the synthesis of derivatives with specific substitutions on the aromatic rings or the propanamide backbone. This allows for the fine-tuning of the molecule's properties.

The synthesis of advanced analogs often requires precise control over the placement of functional groups (regioselectivity) and the spatial arrangement of atoms (stereoselectivity).

Regioselectivity: To create substituted analogs, one might start with a substituted diphenylamine or introduce substituents onto the aromatic rings at a later stage. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in achieving regioselective arylation. For example, a stepwise palladium-catalyzed coupling has been used to create 2,4-differentially arylated pyrroles, demonstrating a strategy that could be applied to the diphenylamine moiety. researchgate.net

Stereoselectivity: Stereoselectivity is crucial when the substituents create new stereocenters or when controlling the conformation of the molecule. For instance, the synthesis of Z-enamides has been achieved using vinylbenziodoxolone (VBX) reagents in palladium-catalyzed cross-couplings, showcasing methods for controlling double bond geometry. rsc.org While not directly applied to 2-Chloro-N,N-diphenylpropanamide, these principles form the basis for developing highly controlled synthetic routes to complex analogs.

The 2-chloro-N,N-diphenylpropanamide molecule possesses a chiral center at the second carbon of the propanamide chain. The synthesis of enantiomerically pure forms (either the R- or S-enantiomer) is a key challenge in modern asymmetric synthesis. nih.gov

A primary strategy is to use a chiral starting material. Optically active 2-chloropropionyl chloride can be synthesized from enantiomerically pure lactic acid (L- or D-lactic acid). google.comgoogle.com For example, D-(+)-2-chloropropionyl chloride can be prepared in a one-pot synthesis from food-grade L-lactic acid and thionyl chloride, where a configuration inversion occurs under the influence of a catalyst. google.com Reacting this chiral acyl chloride with diphenylamine would lead to the corresponding enantiomerically enriched propanamide.

Another powerful approach is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have been successfully used for the asymmetric α-alkylation of glycine (B1666218) derivatives to produce unnatural α-amino acids with excellent enantioselectivity. researchgate.net Similarly, chiral N,N'-dioxide ligands can be used to create chiral metal complexes that catalyze a wide range of asymmetric reactions. rsc.org Chiral palladium catalysts have also been developed for enantioselective N-allylation to create N-C axially chiral compounds, demonstrating the potential for catalytic control of stereochemistry in related systems. nih.govmdpi.com

| Approach | Starting Material/Catalyst | Target | Key Feature | Reference |

| Chiral Pool Synthesis | L-Lactic Acid, Thionyl Chloride | D-(+)-2-chloropropionyl chloride | Utilizes readily available chiral starting material with inversion of stereocenter. | google.com |

| Asymmetric Phase Transfer Catalysis | Cinchona Alkaloid Catalysts | Enantiopure α-amino acids | High enantioselectivity under mild, scalable conditions. | researchgate.net |

| Chiral Ligand Catalysis | Chiral N,N'-dioxide ligands | Enantiopure products | Forms chiral metal complexes for asymmetric transformations. | rsc.org |

| Asymmetric Palladium Catalysis | (S,S)-Trost ligand-Pd catalyst | N-C Axially Chiral Sulfonamides | High enantioselectivity in C-N bond formation. | mdpi.com |

Sustainable Chemistry Principles in the Synthesis of 2-Chloro-N,N-diphenylpropanamide

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. The goal is to develop processes that are safer, more efficient, and have a lower environmental impact.

A key development in this area is the use of continuous flow chemistry. A continuous flow process for the production of 3-chloropropionyl chloride, a related building block, has been developed. nih.gov This method offers significant advantages over traditional batch production, including enhanced safety, shorter reaction times (minutes versus hours), and higher efficiency in the use of reagents. nih.gov The subsequent amidation step to form the final product was also achieved in minutes using a flow setup. nih.gov Such telescoped procedures, where multiple reaction steps are combined without intermediate purification, represent a major advance in sustainable manufacturing.

Furthermore, the broader field of chlorine chemistry is being re-evaluated from a sustainability perspective. Chlorine is produced from abundant sodium chloride, and byproducts like HCl are often commercially utilized, creating a more circular chemical economy. nih.gov Designing syntheses that are atom-economical—maximizing the incorporation of reactant atoms into the final product—is another core principle of green chemistry that is relevant to the synthesis of 2-Chloro-N,N-diphenylpropanamide. nih.gov

Comprehensive Structural Elucidation and Conformational Analysis of 2 Chloro N,n Diphenylpropanamide

Advanced Spectroscopic Characterization

A thorough spectroscopic characterization is fundamental to elucidating the structure of a chemical compound. However, specific data for 2-Chloro-N,N-diphenylpropanamide is not available.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

High-resolution NMR spectroscopy is essential for determining the precise connectivity and chemical environment of atoms within a molecule. This would involve identifying the chemical shifts (δ) and coupling constants (J) for the protons (¹H NMR) and carbon atoms (¹³C NMR) of the two phenyl rings, the methine (CH) group, and the methyl (CH₃) group of the propanamide backbone. Without experimental spectra, a definitive assignment of these parameters for 2-Chloro-N,N-diphenylpropanamide cannot be made.

Detailed Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For 2-Chloro-N,N-diphenylpropanamide, key expected absorptions would include the C=O (amide I band) stretching vibration, C-N stretching, C-Cl stretching, and various vibrations associated with the phenyl groups. A critical point is that as a tertiary amide, the spectrum for 2-Chloro-N,N-diphenylpropanamide would be characterized by the absence of an N-H stretching band, typically seen in primary and secondary amides. However, without access to an experimental IR spectrum, a table of specific vibrational modes cannot be compiled.

High-Resolution Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

High-resolution mass spectrometry is used to determine the exact molecular weight and elemental formula of a compound and to study its fragmentation patterns upon ionization. This analysis would confirm the molecular formula (C₁₅H₁₄ClNO) and provide insights into the compound's structure based on the fragments observed. While the molecular weight can be calculated theoretically, a detailed analysis of the fragmentation pathways requires experimental data, which is currently unavailable.

Solid-State Structural Determination via X-ray Crystallography

Analysis of Crystal Packing and Intermolecular Interactions

Should a crystal structure be determined, it would reveal how molecules of 2-Chloro-N,N-diphenylpropanamide pack together in a crystal lattice. This analysis would identify any significant intermolecular forces, such as van der Waals interactions and potential C-H⋯π interactions involving the phenyl rings, which dictate the solid-state architecture.

A key aspect of crystal structure analysis is the identification of hydrogen bonding networks. For 2-Chloro-N,N-diphenylpropanamide, it is structurally impossible to form N-H⋯O hydrogen bonds because, as a tertiary amide, it lacks a hydrogen atom on the nitrogen. The nitrogen atom is bonded to a carbonyl carbon and two phenyl groups. Therefore, any analysis of its crystal structure would focus only on weaker C-H⋯O or other non-covalent interactions. Detailed information on these interactions, including donor-acceptor distances and angles, would require experimental crystallographic data, which is not publicly available.

Solution-State Conformational Dynamics of N,N-Diphenylpropanamide Systems

The central feature of the N,N-diphenylpropanamide core is the amide bond. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond has significant partial double bond character. This results in a substantial rotational barrier, leading to a planar or near-planar amide group.

The conformational flexibility of 2-chloro-N,N-diphenylpropanamide in solution would primarily arise from:

Rotation around the N-C(phenyl) bonds: The two phenyl groups are not expected to be coplanar with the amide group due to steric hindrance. Their rotation will be a key dynamic process. The equilibrium dihedral angles will represent a balance between steric repulsion and the electronic effects of conjugation.

Rotation around the C(carbonyl)-C(alpha) bond: Rotation around this bond will determine the relative orientation of the chloro-substituted propyl chain and the diphenylamino group.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating such dynamic processes in solution. nih.govmdpi.com Variable-temperature NMR studies could provide quantitative information on the energy barriers associated with the rotation of the phenyl groups. rsc.org Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be employed to determine through-space proximities between protons on the phenyl rings and the propanamide backbone, providing insights into the preferred solution-state conformation. nih.gov The presence of intramolecular C-H⋯π interactions, similar to those observed in the solid state, might also influence the conformational preferences in solution, and these can be probed by observing upfield shifts in the proton NMR spectrum for the involved C-H groups. rsc.org

The study of related N,N-diphenyl systems by nitrogen NMR has also been shown to be a valuable tool in characterizing their electronic structure and conformation in solution, which could be applicable to 2-chloro-N,N-diphenylpropanamide. researchgate.net

Mechanistic Insights into the Chemical Reactivity of 2 Chloro N,n Diphenylpropanamide

Nucleophilic Substitution Reactions at the Alpha-Chloro Position

The carbon atom bonded to the chlorine atom (the α-carbon) is electrophilic and serves as the primary site for nucleophilic attack. The departure of the chloride ion, a good leaving group, facilitates substitution reactions. These reactions can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms.

Detailed Examination of SN1 and SN2 Mechanistic Pathways

The competition between SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways is a central theme in the reactivity of alkyl halides.

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This process involves a backside attack, leading to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. libretexts.org For 2-Chloro-N,N-diphenylpropanamide, the transition state would involve a pentacoordinate carbon atom, temporarily bonded to both the incoming nucleophile and the departing chloride ion.

The SN1 mechanism is a stepwise process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. chemistrysteps.com This is a unimolecular step, and the reaction rate depends only on the concentration of the substrate. In the second, rapid step, the carbocation is attacked by the nucleophile. chemistrysteps.com Because the intermediate carbocation is planar, the nucleophile can attack from either face, typically leading to a racemic mixture of products if the starting material is chiral.

Influence of Steric and Electronic Parameters on Reaction Kinetics and Selectivity

The choice between the SN1 and SN2 pathway for 2-Chloro-N,N-diphenylpropanamide is dictated by a balance of steric and electronic factors.

Steric Effects: The α-carbon in 2-Chloro-N,N-diphenylpropanamide is a secondary carbon. More significantly, the nitrogen atom is substituted with two bulky phenyl groups. These groups create considerable steric hindrance around the reaction center, which impedes the backside attack required for an SN2 reaction. chemistrysteps.comnih.gov Increased steric crowding is known to dramatically decrease the rate of SN2 reactions. rsc.org This steric congestion would favor a dissociative, SN1-type mechanism where the bulky groups can move away from each other in the planar carbocation intermediate. chemistrysteps.com

Electronic Effects: The amide group exerts a strong electron-withdrawing inductive effect due to the electronegativity of the oxygen and nitrogen atoms. This effect destabilizes the formation of an adjacent positive charge, making the formation of a carbocation intermediate in an SN1 pathway energetically unfavorable. While the nitrogen lone pair can participate in resonance with the carbonyl, its ability to stabilize an adjacent α-carbocation is limited. Therefore, electronic effects tend to disfavor the SN1 pathway.

Given these opposing factors, 2-Chloro-N,N-diphenylpropanamide represents a borderline case. The reaction outcome is highly dependent on the specific conditions. Strong, unhindered nucleophiles and polar aprotic solvents would favor an SN2 reaction, while weak nucleophiles and polar protic solvents that can stabilize the ionic intermediates would favor an SN1 pathway. For instance, the substitution of the chlorine atom with hydrazine (B178648) has been demonstrated in the synthesis of 2-hydrazino-N,N-diphenylacetamide, a structurally similar compound. nih.gov

| Factor | SN1 Pathway | SN2 Pathway | Analysis for 2-Chloro-N,N-diphenylpropanamide |

| Substrate | Favored by 3° > 2° | Favored by Me > 1° > 2° | Secondary (2°) carbon is borderline; steric hindrance from diphenyl groups disfavors SN2. |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) | A strong nucleophile would be required to push the reaction towards the SN2 pathway. |

| Solvent | Favored by polar protic solvents (e.g., ethanol, water) | Favored by polar aprotic solvents (e.g., acetone, DMSO) | Solvent choice can be used to direct the mechanism. |

| Leaving Group | Good leaving group required | Good leaving group required | Chloride (Cl⁻) is a good leaving group for both pathways. |

| Electronic Effect | Favored by carbocation stabilizing groups | Disfavored by electron-withdrawing groups | The electron-withdrawing amide group destabilizes the carbocation, disfavoring SN1. |

Intramolecular Cyclization Processes Leading to Diverse Heterocyclic Systems

The dual functionality of α-haloamides makes them valuable precursors for the synthesis of various heterocyclic rings. nih.gov By choosing a nucleophile that contains another reactive site, a subsequent intramolecular reaction can lead to cyclization. While specific examples starting from 2-Chloro-N,N-diphenylpropanamide are not prominent in the literature, plausible pathways can be proposed based on established reactivity. rsc.orgnih.gov

Pathways for the Formation of Imidazole, Pyrrole, Thiazolidinone, and Thiophene (B33073) Derivatives

Imidazole Derivatives: Reaction of 2-Chloro-N,N-diphenylpropanamide with an amidine (RC(=NH)NH₂) could proceed via initial nucleophilic substitution at the α-chloro position. The resulting intermediate, possessing both an amide and an amidine function, could then undergo intramolecular condensation (loss of water) upon heating to form a substituted imidazolinone ring.

Pyrrole Derivatives: A potential route to pyrrolidinone systems could involve substitution with the enolate of a β-amino ester. The resulting adduct could then be induced to cyclize via intramolecular aminolysis of the ester, forming a substituted pyrrolidinone ring.

Thiazolidinone Derivatives: The synthesis of thiazolidinones can be envisioned through the reaction of 2-Chloro-N,N-diphenylpropanamide with thiourea (B124793) or a primary thioamide. researchgate.net The sulfur atom would act as the initial nucleophile, displacing the chloride. The resulting intermediate could then undergo an intramolecular cyclization, with the nitrogen of the thioamide/thiourea attacking the amide carbonyl carbon, followed by dehydration, to yield a thiazolidinone derivative.

Thiophene Derivatives: While less direct, a pathway analogous to the Gewald reaction could be proposed. This would involve reacting 2-Chloro-N,N-diphenylpropanamide with a β-ketoester and elemental sulfur in the presence of a base. The base would generate a carbanion from the α-chloroamide, which could then participate in the complex cyclization and oxidation sequence to form a highly substituted thiophene ring.

Hydrolytic Stability and Degradation Pathways Under Various Conditions

Amides are generally the most stable of the carboxylic acid derivatives towards hydrolysis. chemistrysteps.com Their stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and gives the C-N bond partial double-bond character. futurelearn.com Consequently, the hydrolysis of 2-Chloro-N,N-diphenylpropanamide requires harsh conditions, such as prolonged heating in the presence of strong acids or bases. youtube.comlibretexts.org

Under acid-catalyzed conditions , the carbonyl oxygen is first protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a water molecule. khanacademy.orgdalalinstitute.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate which then collapses, expelling diphenylamine (B1679370) as the leaving group (which is protonated under the acidic conditions to form the diphenylammonium ion). The final products are 2-chloropropanoic acid and diphenylammonium chloride.

Under base-catalyzed (saponification) conditions , a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step to form a tetrahedral intermediate. chemistrysteps.comdalalinstitute.com The expulsion of the leaving group, the diphenylamide anion (Ph₂N⁻), is difficult as it is a very strong base. This step is generally the rate-limiting step and requires significant energy input (heating). dalalinstitute.com The reaction is driven to completion by an irreversible acid-base reaction between the initially formed 2-chloropropanoic acid and the strongly basic diphenylamide anion, yielding the final products: 2-chloropropanoate salt and diphenylamine. youtube.com

| Condition | Reagents | Key Steps | Products |

| Acidic Hydrolysis | H₃O⁺, Heat | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by H₂O.3. Proton transfer and elimination of protonated diphenylamine. | 2-Chloropropanoic acid and Diphenylammonium salt |

| Basic Hydrolysis | NaOH, Heat | 1. Nucleophilic attack by OH⁻.2. Formation of tetrahedral intermediate.3. Elimination of diphenylamide anion (difficult step).4. Irreversible deprotonation of carboxylic acid. | 2-Chloropropanoate salt and Diphenylamine |

Electrophilic Aromatic Substitution Reactions on the Diphenyl Moieties

The two phenyl rings of the diphenylamine moiety are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction of aromatic compounds. masterorganicchemistry.com The substituent already present on the ring—in this case, the N-propanamide group—determines the rate and regioselectivity of the substitution. pressbooks.pubtotal-synthesis.com

The nitrogen atom of the amide is directly attached to the phenyl rings. Its lone pair of electrons can be donated into the aromatic π-system through resonance. organicchemistrytutor.com This donation of electron density increases the nucleophilicity of the rings, making them more reactive towards electrophiles than benzene (B151609) itself. Groups that donate electrons are known as activating groups. wikipedia.org

This resonance effect preferentially increases the electron density at the ortho and para positions relative to the point of attachment. pressbooks.publibretexts.org Therefore, the N-acyl diphenylamino group is an ortho, para-director. However, due to the significant steric bulk of the entire substituent and the other phenyl ring, electrophilic attack is most likely to occur at the less hindered para position of each ring. The electron-withdrawing character of the adjacent carbonyl group moderates the activating strength of the nitrogen, making the group a moderately activating ortho, para-director.

| Reaction | Reagents | Electrophile | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | Br⁺ | Substitution at the para positions of one or both phenyl rings with Bromine. |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution at the para positions of one or both phenyl rings with a Nitro group. organicchemistrytutor.com |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃H⁺ | Substitution at the para positions of one or both phenyl rings with a Sulfonic acid group. organicchemistrytutor.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RC=O⁺ | Substitution at the para positions of one or both phenyl rings with an Acyl group. |

Theoretical and Computational Investigations of 2 Chloro N,n Diphenylpropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of a molecule. Methods like Density Functional Theory (DFT) are instrumental in this regard.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For a molecule like 2-Chloro-N,N-diphenylpropanamide, the HOMO would likely be localized on the electron-rich N,N-diphenylamino group, while the LUMO might be distributed over the propanamide moiety, influenced by the electron-withdrawing chloro group.

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A higher electrophilicity index suggests a greater capacity of the molecule to act as an electrophile. acs.org

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for 2-Chloro-N,N-diphenylpropanamide

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

Note: These values are hypothetical and serve as an illustration of what a DFT calculation might yield.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential, with red indicating regions of high electron density (nucleophilic sites) and blue representing areas of electron deficiency (electrophilic sites).

In the case of 2-Chloro-N,N-diphenylpropanamide, the MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom, making it a likely site for electrophilic attack. Conversely, the areas around the hydrogen atoms of the phenyl rings and the chloro-substituted carbon would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the energy barriers between them.

For 2-Chloro-N,N-diphenylpropanamide, an MD simulation would be crucial for understanding the rotational freedom of the two phenyl groups and the flexibility of the propanamide chain. Such simulations, often performed in a solvent to mimic realistic conditions, can help identify the most stable conformers and the dynamic interplay between the different parts of the molecule. nih.govrsc.orgrsc.org

Table 2: Hypothetical Conformational Analysis Data from MD Simulations of 2-Chloro-N,N-diphenylpropanamide

| Conformer | Dihedral Angle (°C-N-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 175 | 0.0 | 65 |

| 2 | -170 | 0.2 | 30 |

| 3 | 85 | 1.5 | 5 |

Note: This table presents a hypothetical outcome of an MD simulation, illustrating the potential for different stable conformations.

Computational Docking Studies for Predicting Molecular Interactions with Biological Macromolecules

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule might interact with a protein's active site.

To investigate the potential biological activity of 2-Chloro-N,N-diphenylpropanamide, it could be docked into the active site of a relevant enzyme or receptor. The docking results would provide a binding affinity score (e.g., in kcal/mol) and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. nih.govnih.gov

Table 3: Hypothetical Docking Results of 2-Chloro-N,N-diphenylpropanamide with a Target Protein

| Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| -8.5 | TYR 234, SER 122 | Hydrogen Bond |

| LEU 231, PHE 345 | Hydrophobic Interaction | |

| LYS 121 | Halogen Bond (with Cl) |

Note: This is a hypothetical representation of docking results against a generic protein active site.

In Silico Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can be employed to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental data.

For 2-Chloro-N,N-diphenylpropanamide, theoretical calculations of ¹H and ¹³C NMR chemical shifts would help in assigning the signals in the experimental spectra to specific atoms in the molecule. Similarly, the calculation of IR frequencies would aid in the assignment of vibrational bands to specific functional groups, such as the carbonyl (C=O) stretch and the C-Cl stretch. esisresearch.orgresearchgate.net

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for 2-Chloro-N,N-diphenylpropanamide

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | 170.5 ppm | 170.2 ppm |

| ¹H NMR (CH-Cl) | 4.8 ppm | 4.7 ppm |

| IR Freq. (C=O) | 1680 cm⁻¹ | 1675 cm⁻¹ |

| IR Freq. (C-Cl) | 750 cm⁻¹ | 748 cm⁻¹ |

Note: The experimental values are hypothetical and included for illustrative comparison.

Deciphering Molecular Targets and Preclinical Mechanisms of Action

Enzymatic Inhibition Profiles

The interaction of 2-Chloro-N,N-diphenylpropanamide with several key enzyme families has been a subject of scientific inquiry.

Investigation of Dihydrofolate Reductase (DHFR) as a Biological Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, making it a target for various therapeutic agents. DHFR catalyzes the conversion of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines and thymidylate. Despite the importance of DHFR as a drug target, literature searches did not yield specific studies investigating the inhibitory activity of 2-Chloro-N,N-diphenylpropanamide against this enzyme.

Modulation of Histone Deacetylases (HDACs) Activity

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. The modulation of HDAC activity is a significant area of research in drug discovery. However, there is currently no available scientific literature detailing the effects of 2-Chloro-N,N-diphenylpropanamide on the activity of HDACs.

Effects on Carbonic Anhydrase (CA) and Matrix Metalloproteinases (MMPs)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, and are involved in various physiological and pathological processes. Matrix metalloproteinases (MMPs) are a group of zinc-dependent endopeptidases that are essential for the degradation of extracellular matrix components. Alterations in the activity of both CAs and MMPs have been implicated in several diseases. A review of the current scientific literature reveals a lack of studies on the specific effects of 2-Chloro-N,N-diphenylpropanamide on either carbonic anhydrase or matrix metalloproteinase activity.

Inhibition of Methionine Aminopeptidases (MetAPs) and NADH Oxidase

Methionine aminopeptidases (MetAPs) are enzymes responsible for the removal of the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation. NADH oxidase is an enzyme involved in cellular redox balance. Despite the biological significance of these enzymes, research on the inhibitory potential of 2-Chloro-N,N-diphenylpropanamide against MetAPs and NADH oxidase has not been reported in the available scientific literature.

Receptor Binding and Modulation Studies

The ability of a compound to interact with and modulate the activity of specific receptors is a key aspect of its pharmacological profile.

Interaction with Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt)

Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt) is a nuclear receptor that acts as a master regulator of Th17 cell differentiation and is a key target in the development of treatments for autoimmune diseases. It plays a significant role in the production of pro-inflammatory cytokines. Despite the therapeutic interest in RORγt modulators, there are no published studies that describe any interaction or binding of 2-Chloro-N,N-diphenylpropanamide with the RORγt receptor.

Ligand-Binding Domain (LBD) Interactions within Nuclear Receptors

Nuclear receptors (NRs) are a critical family of transcription factors that modulate a wide array of physiological processes, including metabolism, inflammation, and reproduction. nih.gov They are activated by the binding of small, lipophilic molecules to their ligand-binding domain (LBD), a structurally conserved region composed of alpha-helices and beta-strands that form a hydrophobic ligand-binding pocket. nih.govnih.gov This binding event triggers a conformational change in the receptor, leading to the recruitment of co-regulator proteins and subsequent regulation of target gene expression. nih.gov

The potential for 2-Chloro-N,N-diphenylpropanamide to interact with the LBD of nuclear receptors remains an area of scientific inquiry. The structural characteristics of the molecule, particularly the presence of the diphenyl moiety, suggest a capacity for hydrophobic interactions within the LBD pocket. nih.gov However, detailed studies confirming a direct binding relationship and characterizing the functional consequences of such an interaction with specific nuclear receptors are not extensively available in the current scientific literature. Further research is necessary to elucidate whether 2-Chloro-N,N-diphenylpropanamide can act as an agonist or antagonist for any members of the nuclear receptor superfamily.

Interference with Fundamental Cellular Processes (In Vitro)

Evidence suggests that a primary mechanism of action for compounds structurally related to 2-Chloro-N,N-diphenylpropanamide, such as the herbicide propachlor (B1678252) (2-chloro-N-isopropylacetanilide), involves the inhibition of protein biosynthesis. cambridge.org Studies have indicated that the inhibition of protein synthesis precedes reductions in RNA synthesis, pointing to protein production as the primary target. cambridge.org This effect is thought to occur at the ribosomal level. While direct binding studies with 2-Chloro-N,N-diphenylpropanamide are not specified, the general mechanism for related chloroacetamides involves interference with nascent protein biosynthesis. cambridge.orgnih.gov

Table 1: Investigated Cellular Processes and Effects of Related Compounds

| Cellular Process | Observation with Related Chloroacetamides | Reference |

|---|---|---|

| Protein Biosynthesis | Inhibition observed, preceding effects on growth and RNA synthesis. | cambridge.org |

| RNA Synthesis | Reduction observed as a secondary effect to protein synthesis inhibition. | cambridge.org |

Ergosterol (B1671047) is an essential sterol component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. mdpi.complos.org The biosynthesis of ergosterol is a well-established target for many antifungal drugs, as its disruption leads to cell lysis and death. nih.gov

Research on the structurally similar compound 2-chloro-N-phenylacetamide has demonstrated a potential mechanism of action involving the disruption of the fungal cell membrane through binding with ergosterol. scielo.br In the presence of exogenous ergosterol, the minimum inhibitory concentration (MIC) of 2-chloro-N-phenylacetamide against Aspergillus flavus increased significantly, suggesting a direct interaction. scielo.br This indicates that 2-Chloro-N,N-diphenylpropanamide may share this ability to interfere with ergosterol, thereby compromising fungal cell membrane integrity. Azole antifungals, a major class of ergosterol biosynthesis inhibitors, act by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is a key step in the conversion of lanosterol to ergosterol. plos.orgnih.gov The disruption of this pathway is a critical mechanism for antifungal activity.

Table 2: Effect of Ergosterol on the Antifungal Activity of 2-chloro-N-phenylacetamide against Aspergillus flavus

| Strain | MIC in RPMI (µg/mL) | MIC in RPMI + Ergosterol (µg/mL) | Fold Increase in MIC | Reference |

|---|---|---|---|---|

| ATCC 16013 | 128 | 1024 | 8 | scielo.br |

The cell cycle is a tightly regulated process that governs cell proliferation. The G1 phase is the initial growth phase, and the transition from G1 to the S phase (DNA synthesis) is a critical checkpoint. youtube.com Arresting the cell cycle in the G1 phase is a common mechanism for anti-proliferative agents, as it prevents cells from replicating their DNA and dividing. nih.gov

Compounds with anti-cancer properties, such as niclosamide, have been shown to induce cell cycle arrest in the G1 phase in various cancer cell lines. frontiersin.org This arrest is often associated with changes in the expression of key regulatory proteins. For instance, the induction of G1 arrest can be mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of cyclins D1 and E1, and their associated CDKs (CDK2, CDK4, CDK6). nih.gov While specific studies on 2-Chloro-N,N-diphenylpropanamide are limited, the induction of G1 phase arrest is a known mechanism for other cytotoxic compounds. nih.govfrontiersin.orgnih.gov This provides a plausible hypothesis for one of its potential anti-proliferative mechanisms.

Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton. They play a vital role in numerous cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The proper assembly and disassembly of microtubules are critical for cell cycle progression.

The impact of 2-Chloro-N,N-diphenylpropanamide on microtubule assembly has not been extensively documented in publicly available research. However, the disruption of microtubule dynamics is a known mechanism of action for various cytotoxic and anti-proliferative compounds. Interference with microtubule assembly can lead to a mitotic arrest and ultimately trigger apoptosis. Given that related chloroacetamide herbicides can inhibit root elongation in plants, a process dependent on cell division and elongation which involves microtubule function, it is conceivable that 2-Chloro-N,N-diphenylpropanamide could have an impact on microtubule assembly. cambridge.org Further investigation is required to confirm and characterize any such effects.

Structure Activity Relationship Sar Studies for 2 Chloro N,n Diphenylpropanamide Derivatives

Systematic Evaluation of Substituent Effects on the Diphenyl Moiety on Biological Activities

There is currently a lack of published research that systematically evaluates the effects of substituents on the diphenyl moiety of 2-Chloro-N,N-diphenylpropanamide. In related N-aryl amide series, the introduction of various functional groups onto the aromatic rings is a common strategy to modulate activity. These substituents can alter the electronic properties (through electron-donating or electron-withdrawing effects), lipophilicity, and steric profile of the molecule, all of which are critical determinants of biological interactions. For instance, in other chemical scaffolds, the addition of halogen atoms, alkyl groups, or methoxy (B1213986) groups to phenyl rings has been shown to influence activities ranging from antimicrobial to anticancer. However, no such data exists specifically for 2-Chloro-N,N-diphenylpropanamide.

Investigation of Modifications to the Propanamide Backbone and their Functional Consequences

The propanamide backbone serves as a central scaffold for the diphenyl and chloro substituents. Modifications to this backbone, such as altering its length (e.g., to acetamide (B32628) or butanamide), introducing conformational constraints, or replacing the amide bond with isosteres, are common strategies to explore the spatial requirements of a binding site and to improve metabolic stability. For the closely related compound, 2-Chloro-N,N-diphenylacetamide, some derivatives have been synthesized and evaluated for analgesic and antimicrobial activities. However, a systematic investigation into how modifications of the propanamide backbone of 2-Chloro-N,N-diphenylpropanamide itself affect its function has not been reported.

Integration of Computational Methods for SAR Prediction and Optimization

Computational chemistry, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, plays a pivotal role in modern drug discovery by predicting the biological activity of novel compounds and guiding synthetic efforts. QSAR studies on other series of N-aryl derivatives have identified key molecular descriptors that correlate with their biological activities. Such models, however, are highly specific to the chemical series for which they were developed. There are no published computational studies specifically focused on predicting the SAR of 2-Chloro-N,N-diphenylpropanamide derivatives. The development of such models would require a dataset of synthesized analogs and their corresponding biological activity data, which is currently unavailable.

Advanced Research Applications and Methodological Development Utilizing 2 Chloro N,n Diphenylpropanamide

Utility as a Versatile Synthetic Intermediate for the Construction of Complex Organic Molecules

The reactivity of the α-chloro amide moiety in 2-Chloro-N,N-diphenylpropanamide positions it as a valuable intermediate in the synthesis of more complex organic structures. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is foundational to its utility in constructing intricate molecular architectures.

Research on analogous α-chloro-N-arylacetamides has demonstrated their role as key precursors in the synthesis of various heterocyclic compounds and other molecules of pharmaceutical interest. For instance, the related compound 2-chloro-N,N-diphenylacetamide is a crucial intermediate in the synthesis of N-phenyl-indolin-2-one. This transformation typically proceeds via a Friedel-Crafts-type intramolecular cyclization, where the electrophilic carbon bearing the chlorine atom reacts with one of the phenyl rings of the diphenylamine (B1679370) moiety. This reaction pathway highlights the potential of 2-Chloro-N,N-diphenylpropanamide to serve as a precursor for chiral indol-2-one (B1256649) derivatives, which are significant scaffolds in medicinal chemistry.

Furthermore, studies on the reduction of similar compounds, such as 2-chloro-N-phenylpropanamide, using reagents like lithium aluminium hydride, have shown that these molecules can undergo rearrangement to form α-methyl aliphatic amines. This suggests that 2-Chloro-N,N-diphenylpropanamide could be a starting material for the synthesis of substituted N,N-diphenyl-N'-isopropylaniline derivatives, which may have applications in various fields of chemical research.

The general synthetic utility of related chloro-N-arylacetamides is further exemplified by their use in the preparation of organochalcogen compounds. By reacting with sodium hydrogen selenide (B1212193), for example, diorganyl selenide compounds can be formed, which are of interest for their potential antioxidant and antibacterial properties.

Table 1: Examples of Synthetic Transformations Involving Related α-Chloro Amides

| Starting Material | Reagent(s) | Product Type | Potential Application of Product |

| 2-Chloro-N,N-diphenylacetamide | Lewis Acid | N-phenyl-indolin-2-one | Pharmaceutical intermediate |

| 2-Chloro-N-phenylpropanamide | LiAlH4 | N-isopropylaniline | Synthetic building block |

| 2-Chloro-N-arylacetamide | NaHSe | Diorganyl selenide | Antioxidant, antibacterial research |

Development of Specialized Analytical Methods for its Detection and Quantification in Research Matrices

The reliable detection and quantification of 2-Chloro-N,N-diphenylpropanamide in various research matrices are crucial for monitoring reaction progress, assessing purity, and understanding its fate in different environments. A suite of modern analytical techniques is available for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 2-Chloro-N,N-diphenylpropanamide. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the two phenyl groups, as well as signals for the methine and methyl protons of the propanamide backbone. The chemical shift of the methine proton adjacent to the chlorine atom would be a key diagnostic signal.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration would be expected in the region of 1650-1680 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of 2-Chloro-N,N-diphenylpropanamide. In electron ionization (EI) mass spectrometry, the molecule would be expected to produce a molecular ion peak. A characteristic feature would be the presence of an M+2 peak with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of the chlorine atom to form a stable carbocation, as well as other characteristic cleavages of the amide bond. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for the separation and quantification of 2-Chloro-N,N-diphenylpropanamide from reaction mixtures or other complex matrices. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound. For quantitative analysis, these techniques are often coupled with a suitable detector, such as a UV detector for HPLC or a flame ionization detector (FID) or mass spectrometer (MS) for GC. The development of a robust chromatographic method would involve optimizing parameters such as the stationary phase, mobile phase composition (for HPLC), or temperature program (for GC) to achieve good resolution and peak shape.

Table 2: Key Analytical Data for the Characterization of Chloro-Amide Compounds

| Analytical Technique | Expected Observation for 2-Chloro-N,N-diphenylpropanamide |

| ¹H NMR | Signals for aromatic, methine, and methyl protons. |

| ¹³C NMR | Resonances for aromatic carbons, amide carbonyl, and aliphatic carbons. |

| IR Spectroscopy | Strong C=O stretch (amide), C-Cl stretch. |

| Mass Spectrometry | Molecular ion peak and a characteristic M+2 isotope peak for chlorine. |

| HPLC/GC | A single, well-resolved peak under optimized conditions. |

Application as a Chemical Probe or for Bioconjugation in Advanced Biological Research

The inherent reactivity of 2-Chloro-N,N-diphenylpropanamide suggests its potential utility as a chemical probe or for bioconjugation in advanced biological research. nih.gov Chemical probes are small molecules that can be used to study the function of proteins and other biomolecules in their native environment. nih.gov The electrophilic nature of the carbon-chlorine bond in 2-Chloro-N,N-diphenylpropanamide makes it a candidate for covalent modification of nucleophilic residues in proteins, such as cysteine, histidine, or lysine.

While direct applications of 2-Chloro-N,N-diphenylpropanamide in this area are not extensively documented in publicly available literature, its structural features allow for informed speculation on its potential. For instance, it could be used to selectively label proteins in complex biological samples. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to the 2-Chloro-N,N-diphenylpropanamide scaffold, researchers could create a reactive probe to identify and isolate proteins that interact with it. The diphenylamino group could also play a role in directing the molecule to specific binding pockets within proteins, potentially offering a degree of selectivity.

In the context of bioconjugation, 2-Chloro-N,N-diphenylpropanamide could be employed to link different molecules together. For example, it could be used to attach a small molecule drug to an antibody, creating an antibody-drug conjugate (ADC). The chloroamide moiety would serve as the reactive handle for attaching the compound to the antibody. The potential for "custom antibody labelling" has been noted by a commercial supplier, hinting at its utility in this domain. biosynth.com

The development of 2-Chloro-N,N-diphenylpropanamide as a chemical probe would require careful characterization of its reactivity and selectivity towards different biological nucleophiles. Furthermore, control experiments using a non-reactive analogue would be essential to validate that any observed biological effects are due to the specific covalent modification by the probe.

Exploration in Materials Science Research as a Building Block (if applicable)

For example, polyamides and polyimides are classes of high-performance polymers known for their excellent thermal stability and mechanical properties. The amide linkage in 2-Chloro-N,N-diphenylpropanamide is a fundamental component of these polymers. It is conceivable that this compound could be incorporated into polymer backbones through polycondensation reactions. The chlorine atom could be either retained in the final polymer to impart specific properties, such as flame retardancy or increased intermolecular interactions, or it could be used as a site for post-polymerization modification.

The synthesis of novel poly(amide-imide)s often involves the reaction of diamines with diacid chlorides or their derivatives. While 2-Chloro-N,N-diphenylpropanamide is not a traditional monomer for this purpose, it could potentially be used as an end-capping agent to control molecular weight or to introduce specific end-group functionality.

Furthermore, the diphenylamino group could contribute to the thermal stability and solubility of the resulting polymers in organic solvents. The bulky phenyl groups might also influence the morphology and chain packing of the polymer, which in turn would affect its physical and mechanical properties. Research into the synthesis of new aromatic co-poly(amide-imide)s for membrane applications has shown that the chemical structure of the monomers has a significant influence on the morphological, thermal, and transport properties of the resulting materials. This underscores the potential for novel monomers like 2-Chloro-N,N-diphenylpropanamide to be explored for the creation of functional materials with tailored properties.

Future Directions and Identification of Key Research Gaps in 2 Chloro N,n Diphenylpropanamide Studies

Exploration of Novel and More Efficient Synthetic Routes

The synthesis of amides is a fundamental process in organic chemistry, yet traditional methods often involve the use of coupling reagents that generate significant waste. researchgate.net Future research should focus on developing more sustainable and efficient synthetic pathways to 2-Chloro-N,N-diphenylpropanamide and its analogs.

Recent advancements in amide synthesis offer promising alternatives. For instance, a novel three-component reaction utilizing isocyanides, alkyl halides, and water has been shown to rapidly form amides from readily available starting materials. catrin.com This method's applicability to a wide range of substrates, including complex heterocyclic structures, suggests its potential for the synthesis of diverse N,N-diphenylpropanamide derivatives. catrin.com Another innovative approach, termed umpolung amide synthesis (UmAS), allows for the direct synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines, a method that has been challenging for this class of compounds previously. nih.govnih.gov

Furthermore, enzymatic catalysis presents a green alternative for amide bond formation. nih.gov Enzymes such as nitrogen acetyltransferase, carboxylic acid reductase, lipase, and cutinase have demonstrated the ability to selectively form amide bonds under mild conditions, which could be explored for the synthesis of 2-Chloro-N,N-diphenylpropanamide. nih.gov The reductive functionalization of amides is another area ripe for exploration, offering a potential shortcut in the synthesis of complex, bioactive compounds. frontiersin.orgnih.gov

A key research gap is the lack of studies on the enantioselective synthesis of 2-Chloro-N,N-diphenylpropanamide. Given that the α-carbon is a stereocenter, developing methods to produce enantiomerically pure forms of the compound is crucial, as different enantiomers may exhibit distinct biological activities.

Table 1: Comparison of Potential Synthetic Routes for 2-Chloro-N,N-diphenylpropanamide

| Synthetic Method | Advantages | Potential Challenges |

| Classical Coupling Reagents | Well-established procedures. | Generates significant chemical waste. researchgate.net |

| Isocyanide-based Multicomponent Reaction | High efficiency, use of readily available starting materials, sustainable. catrin.com | Substrate scope for this specific compound needs to be determined. |

| Umpolung Amide Synthesis (UmAS) | Effective for N-aryl amides, epimerization-free for chiral compounds. nih.govnih.gov | Requires specific α-fluoronitroalkane and N-aryl hydroxylamine (B1172632) precursors. |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and substrate specificity for this compound need investigation. |

| Reductive Functionalization of Amides | Potential for late-stage functionalization and synthesis of complex analogs. frontiersin.orgnih.gov | Compatibility with the chloro-substituent needs to be evaluated. |

Deeper Mechanistic Investigations into Observed Biological Activities

While there is no specific data on the biological activities of 2-Chloro-N,N-diphenylpropanamide, related chloroacetamide and diphenylamine (B1679370) derivatives have shown a range of biological effects, including herbicidal, antimicrobial, and antifungal properties. capes.gov.brnih.govnih.gov This suggests that 2-Chloro-N,N-diphenylpropanamide could also possess interesting bioactivities that warrant investigation.

A significant research gap is the complete lack of studies on the mechanism of action of this compound. Chloroacetamides are known to inhibit the microsomal elongase system responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. capes.gov.br It would be critical to investigate whether 2-Chloro-N,N-diphenylpropanamide acts via a similar mechanism or if it has other cellular targets.

Future research should involve screening 2-Chloro-N,N-diphenylpropanamide against a panel of biological targets, including enzymes, receptors, and microbial strains. For example, studies on diphenylamine derivatives have demonstrated their potential as antimicrobial and antifungal agents. nih.gov Similarly, a chloroacetamide derivative, N-4-bromophenyl-2-chloroacetamide (4-BFCA), has shown potent antifungal activity against resistant Fusarium strains. nih.gov Investigating the efficacy of 2-Chloro-N,N-diphenylpropanamide against pathogenic fungi and bacteria could be a fruitful area of research.

Rational Design and Synthesis of Highly Potent and Selective Analogs

Once baseline biological activity is established for 2-Chloro-N,N-diphenylpropanamide, the rational design of analogs can be undertaken to enhance potency and selectivity. The N,N-diphenylamide scaffold provides ample opportunities for structural modification.

Structure-activity relationship (SAR) studies would be essential. For instance, the substitution pattern on the phenyl rings could be systematically varied to probe interactions with biological targets. Introducing different functional groups could modulate the compound's electronic properties, lipophilicity, and steric profile, all of which can influence biological activity. The design of novel cinnamamide (B152044) and 2-hydroxy-N-arylbenzamide derivatives has shown that modifications to the N-aryl carboxamide structure can lead to compounds with significant anti-proliferative effects. researchgate.net

Replacing the chlorine atom with other halogens or functional groups could also be explored to fine-tune reactivity and target engagement. For example, α-sulfamate acetamides have been developed as a less reactive alternative to chloroacetamides, offering a way to balance potency and selectivity. nih.gov The principle of molecular simplification or the introduction of privileged structures, such as the N-acylhydrazone moiety, could also guide the design of novel analogs with improved properties. mdpi.com

A key research gap is the absence of any SAR data for this class of compounds. Systematic synthesis and biological evaluation of a library of analogs are needed to understand how structural modifications impact activity.

Application of Advanced Computational Modeling for Predictive Medicinal Chemistry and Material Science Innovations

Computational modeling can play a pivotal role in accelerating the research and development of 2-Chloro-N,N-diphenylpropanamide and its analogs. Techniques such as molecular docking can be used to predict the binding modes and affinities of these compounds with potential biological targets. ajchem-a.com This can help in prioritizing the synthesis of the most promising analogs and in understanding the molecular basis of their activity.

For instance, if a target enzyme is identified, docking studies can reveal key interactions between the compound and the active site, guiding the rational design of more potent inhibitors. ajchem-a.comajchem-a.com Computational methods can also be used to predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

Beyond medicinal chemistry, computational modeling can be applied to explore the potential of these compounds in material science. The N,N-disubstituted amide structure can influence the compound's solid-state properties, such as crystal packing and intermolecular interactions. fiveable.me Computational predictions of these properties could guide the design of new materials with specific characteristics.

A major research gap is the lack of any computational studies on 2-Chloro-N,N-diphenylpropanamide. Applying these in silico tools would be a crucial first step in exploring the potential of this compound and its derivatives in a more targeted and efficient manner.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-chloro-N,N-diphenylpropanamide for high yield and purity?

- Methodology :

- Reagent Selection : Use chloroacetyl chloride and diphenylamine in a toluene solvent under reflux (4–6 hours) to minimize side reactions .

- Coupling Agents : For sterically hindered derivatives, employ carbodiimide-based reagents (e.g., DCC) to activate the carboxylic acid intermediate, ensuring efficient amide bond formation .

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

- Data Table :

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Toluene | 85–90 | >95 |

| Reaction Time | 4–6 hours (reflux) | - | - |

| Purification | Column chromatography | - | 95–98 |

Q. What analytical techniques are critical for characterizing 2-chloro-N,N-diphenylpropanamide?

- Key Techniques :

- NMR Spectroscopy : Analyze H and C spectra to confirm the chloroacetamide backbone and diphenyl substituents. Key signals: δ ~3.8 ppm (CHCl), δ ~7.2–7.5 ppm (aromatic protons) .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect impurities from incomplete substitution .

- X-ray Crystallography : Resolve non-planar conformations (e.g., dihedral angles of ~76° between acetamide and phenyl rings), critical for understanding steric effects in reactivity .

Q. How does the compound’s stability influence storage and experimental design?

- Stability Factors :

- Hydrolysis Sensitivity : The chloroacetamide group is prone to hydrolysis in aqueous or basic conditions. Store under anhydrous conditions (desiccator, argon atmosphere) .

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during synthesis. Monitor via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2-chloro-N,N-diphenylpropanamide in nucleophilic substitutions?

- Mechanistic Analysis :

- Steric Effects : The bulky diphenyl groups hinder nucleophilic attack at the carbonyl carbon, favoring substitution at the chlorinated β-carbon. Confirm via kinetic studies (e.g., rate comparison with less hindered analogs) .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions, improving yields of thiolamide or azide derivatives .

- Contradiction Resolution : Conflicting reports on regioselectivity may arise from solvent polarity or nucleophile strength. Use DFT calculations (e.g., Gaussian 09) to model transition states and predict dominant pathways .

Q. How can computational modeling guide the design of bioactive derivatives?

- Computational Strategies :

- Docking Studies : Target cyclooxygenase (COX-2) for analgesic applications. Use AutoDock Vina to screen derivatives for binding affinity; prioritize compounds with ΔG < −8 kcal/mol .

- ADMET Prediction : Apply SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks. Derivatives with electron-withdrawing groups (e.g., -NO) show improved blood-brain barrier penetration .

- Data Table :

| Derivative | COX-2 Binding Affinity (ΔG, kcal/mol) | logP | Synthetic Viability |

|---|---|---|---|

| Parent Compound | −7.2 | 3.1 | High |

| 4-Nitro Derivative | −8.5 | 2.8 | Moderate |

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives?

- Methodological Approaches :

- QSAR Analysis : Build models using MOE or RDKit to correlate structural features (e.g., Hammett σ constants) with antimicrobial IC values. Address outliers via cluster analysis .

- In Vitro/In Vivo Bridging : For inconsistent cytotoxicity data, validate using 3D tumor spheroids or murine models to account for metabolic differences .

Key Research Challenges

- Stereochemical Control : The racemization risk during synthesis requires chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate enantiopure forms .

- Bioactivity Optimization : Balance lipophilicity and solubility by introducing PEGylated side chains or sulfonate groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.